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Compound of Interest

Compound Name: Epilactose

Cat. No.: B123685

An In-depth Examination of the Chemical Identity, Synthesis, Analysis, and Biological Activity of
a Promising Prebiotic

Introduction

Epilactose (4-O-B3-D-galactopyranosyl-D-mannose) is a disaccharide and a structural isomer
of lactose, distinguished by the epimerization of the glucose unit to mannose.[1] Naturally
occurring in small amounts in heat-treated milk, epilactose is gaining significant attention
within the scientific community for its potential as a prebiotic agent.[1][2] This technical guide
provides a comprehensive overview of epilactose, consolidating key information on its
chemical identification, synthesis, analytical quantification, and biological effects to support
researchers, scientists, and drug development professionals in their endeavors.

Chemical Identification and Properties

Epilactose is a white, solid carbohydrate.[3] A summary of its key chemical identifiers and
properties is presented in the table below for easy reference.
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Identifier Value Source(s)
CAS Number 50468-56-9 [BI[415161[71I8]I9]
Deprecated CAS Number 20869-27-6 [10][11][22]
4151161811 1][12][13][14
Chemical Formula C12H22011 LRIOIEIEN A2 3](14)
[15]
A15]16][8][°][10][12][13][14
Molecular Weight 342.30 g/mol LPeIEIPION 23] A4]
[15]
(2S,3R,4R,5R)-2,3,5,6-
tetrahydroxy-4-
[[(2S,3R,4S,5R,6R)-3,4,5-
IUPAC Name , [5][10][13]
trihydroxy-6-
(hydroxymethyl)oxan-2-
ylloxy]hexanal
O--INVALID-LINK--
C=0">C@H--INVALID-LINK--
SMILES CO">C@@HO[C@@H]1-- [6]
INVALID-LINK----INVALID-
LINK--O1">C@@HO
4-0O-B-D-galactopyranosyl-D-
Synonyms F-D-g i Y [10][12][13][14]

mannose, Galp1-4Man

Storage Conditions

2-8°C, Hygroscopic, under

inert atmosphere

[3](8]

Experimental Protocols
Enzymatic Synthesis and Purification of Epilactose

The most common and efficient method for producing epilactose is through the enzymatic

conversion of lactose using the enzyme cellobiose 2-epimerase.[4][16][17]

Objective: To synthesize and purify epilactose from lactose.

Materials:
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e Lactose solution (e.g., 50 g/L in Tris-HCI buffer, 50 mM, pH 7.5)

o Recombinant cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus produced by
Saccharomyces cerevisiae

¢ [-galactosidase from Aspergillus niger (AnGal)
o Baker's yeast (Saccharomyces cerevisiae)
 Activated charcoal

o Ethanol

Methodology:

e Enzymatic Conversion:

o Incubate the lactose solution with recombinant cellobiose 2-epimerase at 80°C for 90
minutes.[17] This reaction converts a portion of the lactose into epilactose.

 Purification Step 1: Removal of Residual Lactose:

o After the initial enzymatic reaction, the mixture will contain both epilactose and unreacted
lactose.

o To selectively remove the lactose, treat the mixture with 3-galactosidase from Aspergillus
niger (AnGal). The optimal conditions for this step are a pH of 4.41 and a temperature of
37°C for 45 minutes.[17] This enzyme hydrolyzes the lactose into glucose and galactose
while having minimal effect on epilactose.

o Terminate the reaction by heating the mixture at 100°C for 10 minutes.[17]
 Purification Step 2: Removal of Monosaccharides:
o The resulting mixture now contains epilactose, glucose, and galactose.

o To remove the monosaccharides, treat the mixture with baker's yeast (Saccharomyces
cerevisiae), which will consume the glucose and galactose.[17]
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o Alternatively, activated charcoal can be used to adsorb the monosaccharides.[17]

e Final Recovery:
o If using yeast, separate the yeast cells from the epilactose solution by centrifugation.
o If using activated charcoal, the epilactose can be desorbed using an ethanol solution.[17]

o The final product is a solution enriched in epilactose. A purity of 87% and a yield of 76.4%
can be achieved with this two-step purification process.[17]

Quantification of Epilactose by High-Performance Liquid
Chromatography (HPLC)

A dual HPLC method can be employed for the accurate quantification of epilactose,
particularly in complex matrices like milk where it coexists with lactose and lactulose.[13]

Objective: To quantify the concentration of epilactose in a sample.
Instrumentation:

¢ High-Performance Liquid Chromatography (HPLC) system

» Method 1: C18 column with a UV detector

o Method 2: Trimodal stationary phase column (hydrophilic interaction, anion- and cation-
exchange) with an evaporative light scattering detector (ELSD) or a Refractive Index (RI)
detector.[13][18]

Reagents:
» Acetonitrile (ACN)
o Water

* Mobile phase for Method 1: lon-pair reagent in eluent

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://danielk.developer.irf.se/phd-course-software-development/tutorials/diagrams/
https://www.benchchem.com/product/b123685?utm_src=pdf-body
https://www.benchchem.com/product/b123685?utm_src=pdf-body
https://danielk.developer.irf.se/phd-course-software-development/tutorials/diagrams/
https://www.benchchem.com/product/b123685?utm_src=pdf-body
https://danielk.developer.irf.se/phd-course-software-development/tutorials/diagrams/
https://www.benchchem.com/product/b123685?utm_src=pdf-body
https://www.benchchem.com/product/b123685?utm_src=pdf-body
https://www.devtoolsdaily.com/graphviz/
https://www.benchchem.com/product/b123685?utm_src=pdf-body
https://www.devtoolsdaily.com/graphviz/
https://www.researchgate.net/publication/224759918_Application_of_Graph-based_Data_Mining_to_Metabolic_Pathways
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Mobile phase for Method 2: Acetonitrile/ammonium formate buffer[13] or
Acetonitrile/Methanol/Water (75/20/5) for Rl detection.[19]

Methodology:
o Sample Preparation (for milk samples):
o Perform a precolumn derivatization of the sample.[13]
o Chromatographic Separation:
o Method 1 (for Lactose and Epilactose):
» |nject the derivatized sample onto a C18 column.
» Use an ion-pair reagent as the eluent.
» Detect the separated compounds using a UV detector.[13]
o Method 2 (for Lactulose):
» |nject the derivatized sample onto a trimodal stationary phase column.
= Use an acetonitrile/ammonium formate buffer as the eluent.
» Detect the compound using an ELSD.[13]
o Alternative Method (for Lactose, Epilactose, and Lactulose with RI detection):
» Use a polymer-based amino HILIC column (e.g., Shodex VG-50 4E).
» Set the column temperature to 40°C.

» Use a mobile phase of acetonitrile/methanol/water (75/20/5) at a flow rate of 1.0
mL/min.

» Detect the separated sugars using a Refractive Index (RI) detector. The typical elution
order is lactulose, followed by epilactose, and then lactose.[19]
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e Quantification:

o Create a calibration curve using standards of known concentrations for epilactose,
lactose, and lactulose.

o Determine the concentration of each sugar in the sample by comparing its peak area to
the calibration curve.

Biological Activity and Signaling Pathways

The primary biological function of epilactose is its role as a prebiotic.[5][6][10][20] As a non-
digestible carbohydrate, it passes through the upper gastrointestinal tract and is selectively
fermented by beneficial bacteria in the colon.[1]

Mechanism of Action:

The prebiotic activity of epilactose is primarily mediated through the modulation of the gut
microbiota.[6] In vitro fermentation studies using human fecal inocula have demonstrated that
epilactose significantly stimulates the growth of butyrate-producing bacteria.[6][20] This leads
to a notable increase in the production of short-chain fatty acids (SCFAs), particularly butyrate.
[6] For instance, in the presence of epilactose, butyrate production was found to be
significantly higher compared to other prebiotics like lactulose and raffinose.[6]

While a direct signaling pathway initiated by epilactose binding to a specific host cell receptor
has not been elucidated, its indirect effects via SCFA production are well-documented.
Butyrate, for example, serves as a primary energy source for colonocytes and has been shown
to have anti-inflammatory and anti-proliferative effects in the colon.

The diagram below illustrates the workflow for evaluating the prebiotic potential of epilactose.
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Experimental Workflow for Evaluating Prebiotic Effects of Epilactose
In Vivo Evaluation

Animal Model
(e.g., Wistar rats)

In Vitro Evaluation

Y
Human Fecal Inocula Dietary Supplementation
(e.g., from different diet groups) (Control vs. Epilactose)
Y Y Y
Anaerobic Fermentation Sample Collection Plasma Glucose Measurement
with Epilactose (Cecal contents, blood)
4 v v
Metabolite Analysis Microbiota Analysis (gggz:ogglg%?:z{z; Microbiota Analysis
(Lactate, SCFAs, Gases) (16S rRNA sequencing) =cal pr, - ! (16S rRNA sequencing)

Bile acid metabolism)

Conclusions

Y

Y
| Confirmation of Potential Health BenefitH
“"| Prebiotic Effect

(e.g., increased butyrate) J<<

Click to download full resolution via product page

Caption: Experimental workflow for evaluating the prebiotic effects of epilactose.

Applications in Research and Drug Development

The unique properties of epilactose make it a compelling candidate for various applications in
research and the development of new therapeutic and nutritional products.

o Functional Foods and Nutraceuticals: As a prebiotic that promotes the growth of beneficial
gut bacteria and the production of health-promoting metabolites like butyrate, epilactose is a
strong candidate for inclusion in functional foods and dietary supplements aimed at

improving gut health.[7]
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o Therapeutic Potential: The ability of epilactose to modulate the gut microbiota and inhibit the
conversion of primary to secondary bile acids suggests its potential use in the prevention or
management of colon cancer.[3][5]

o Research Tool: Epilactose can be used as a research tool to study the intricate interactions
between diet, the gut microbiome, and host health. Its specific stimulation of butyrate-
producing bacteria makes it valuable for investigating the role of butyrate in various
physiological processes.

The following diagram illustrates the general process of epilactose synthesis and purification
for research and development purposes.

Epilactose Synthesis and Purification Workflow

Enzymatic Conversion Mixture: Lactose Hydrolysis Mixture: SonosachandciRomensl
Lactose Solution Y ) : : yeroly: : - (Yeast Fermentation or Purified Epilactose
(Cellobiose 2-epimerase) Epilactose + Lactose (B-galactosidase) Epilactose + Glucose + Galactose Activated Charcoal)

Click to download full resolution via product page

Caption: Workflow for the enzymatic synthesis and purification of epilactose.

Conclusion

Epilactose is an emerging prebiotic with significant potential for applications in human health
and nutrition. Its well-defined chemical properties, coupled with established methods for its
synthesis and analysis, provide a solid foundation for further research and development. The
ability of epilactose to selectively stimulate butyrate-producing bacteria in the gut highlights its
potential as a valuable ingredient in functional foods and as a therapeutic agent for promoting
gut health. This technical guide serves as a foundational resource for scientists and
professionals seeking to explore the promising applications of this unique disaccharide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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